molecular formula C20H17NO B8581671 N-(4-methoxyphenyl)-1,1-diphenylmethanimine CAS No. 42834-19-5

N-(4-methoxyphenyl)-1,1-diphenylmethanimine

Cat. No. B8581671
CAS RN: 42834-19-5
M. Wt: 287.4 g/mol
InChI Key: AOYNFODYHKOEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-1,1-diphenylmethanimine is a useful research compound. Its molecular formula is C20H17NO and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-1,1-diphenylmethanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-1,1-diphenylmethanimine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

42834-19-5

Product Name

N-(4-methoxyphenyl)-1,1-diphenylmethanimine

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1,1-diphenylmethanimine

InChI

InChI=1S/C20H17NO/c1-22-19-14-12-18(13-15-19)21-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

AOYNFODYHKOEKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried test tube was charged with tris(dibenzylideneacetone)dipalladium (4.6 mg, 0.005 mmol) and bis(2-(diphenylphosphino)phenyl)ether [DPE-phos] (8.2 mg, 0.015 mmol), capped with a rubber septum, evacuated and refilled with argon. Benzophenone imine (190 mg, 1.05 mmol), 4-bromoanisole (187 mg, 1.0 mmol) and toluene (2 mL) were added via syringe. The resulting solution was stirred at rt for 5 minutes. The tube was opened and sodium tert-butoxide (135 mg, 1.4 mmol) was added. The tube was again capped with the septum, and additional toluene (2 mL) was added via syringe to wash the solid from the test tube wall into the solution. The solution was stirred at room temperature with a gentle argon purge for 5 minutes, then heated at 80° C. for 4 hours and 30 minutes. The reaction mixture was cooled to room temperature, washed with saturated aqueous sodium chloride (2 mL), and the organic layer was concentrated in vacuo. The product was isolated as a yellow oil (238 mg, 83%) by flash chromatography on silica gel using 5% ethyl acetate in hexanes as eluent.
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step Two
Quantity
4.6 mg
Type
catalyst
Reaction Step Three
Quantity
8.2 mg
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Yield
83%

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